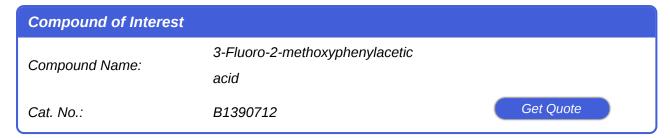




# In-Depth Technical Guide to 3-Fluoro-2methoxyphenylacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3-Fluoro-2-methoxyphenylacetic acid**, a compound of interest in medicinal chemistry and drug discovery.

## **Molecular Structure and Properties**

**3-Fluoro-2-methoxyphenylacetic acid** is a substituted phenylacetic acid derivative with the chemical formula C<sub>9</sub>H<sub>9</sub>FO<sub>3</sub>. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the C3 position, a methoxy group at the C2 position, and an acetic acid group at the C1 position.

Key Physicochemical Data:



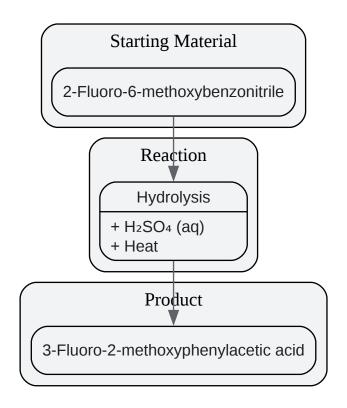
Property	Value	Reference
CAS Number	1017778-30-1	[1]
Molecular Formula	С9Н9FО3	[1]
Molecular Weight	184.166 g/mol	[1]
Melting Point	87-89 °C	[2]
Canonical SMILES	COC1=C(C=CC=C1F)CC(=O) O	[1]
InChI Key	IWXZLDFRMHPZRQ- UHFFFAOYSA-N	[1]

## **Synthesis**

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-methoxyphenylacetic acid** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related methoxyphenylacetic acids. One common method involves the hydrolysis of the corresponding methoxybenzyl cyanide.

A general synthetic pathway is illustrated below. This diagram represents a logical synthesis workflow and is not based on a specific cited experiment for this exact molecule.





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Figure 1. Plausible synthetic pathway for **3-Fluoro-2-methoxyphenylacetic acid**.

## **Spectroscopic Analysis**

Detailed experimental spectra for **3-Fluoro-2-methoxyphenylacetic acid** are not widely published. However, predicted spectral data can provide insights into its structural characterization. Commercial suppliers may offer predicted <sup>13</sup>C and <sup>1</sup>H NMR spectra.[1]

#### **Molecular Visualization**

The following diagram illustrates the 2D molecular structure of **3-Fluoro-2-methoxyphenylacetic acid**.

Figure 2. 2D structure of **3-Fluoro-2-methoxyphenylacetic acid**.

### **Concluding Remarks**

**3-Fluoro-2-methoxyphenylacetic acid** presents an interesting scaffold for further investigation in drug discovery. The presence of the fluoro and methoxy groups on the phenyl



ring can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive molecules. Further research is warranted to fully elucidate its pharmacological potential through detailed synthesis, characterization, and biological evaluation.

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#### References

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